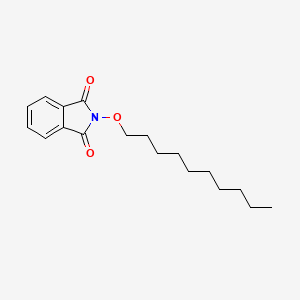
4-(Dihydroxymethyl)picolinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dihydroxymethyl)picolinaldehyde is an organic compound with the molecular formula C7H7NO3 It is a derivative of picolinaldehyde, where the aldehyde group is substituted with two hydroxymethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dihydroxymethyl)picolinaldehyde typically involves the functionalization of picolinaldehyde. One common method is the hydroxymethylation of picolinaldehyde using formaldehyde under basic conditions. The reaction proceeds through the formation of a hydroxymethyl intermediate, which is then further oxidized to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxymethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Dihydroxymethyl)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of picolinic acid derivatives.
Reduction: Formation of 4-(dihydroxymethyl)picolinyl alcohol.
Substitution: Formation of various substituted picolinaldehyde derivatives.
Applications De Recherche Scientifique
4-(Dihydroxymethyl)picolinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules and enzyme inhibitors.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Dihydroxymethyl)picolinaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The hydroxymethyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Picolinaldehyde: The parent compound with a single aldehyde group.
Nicotinaldehyde: A derivative with the aldehyde group at the 3-position of the pyridine ring.
Isonicotinaldehyde: A derivative with the aldehyde group at the 4-position of the pyridine ring.
Uniqueness: 4-(Dihydroxymethyl)picolinaldehyde is unique due to the presence of two hydroxymethyl groups, which impart distinct chemical reactivity and potential for forming multiple hydrogen bonds. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.
Propriétés
Numéro CAS |
31197-31-6 |
|---|---|
Formule moléculaire |
C7H7NO3 |
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
4-(dihydroxymethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H7NO3/c9-4-6-3-5(7(10)11)1-2-8-6/h1-4,7,10-11H |
Clé InChI |
ACYMTRIWOIPSQC-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1C(O)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Fluoro-8-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13681376.png)




![2-(4-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13681404.png)
![Methyl 2-(Bromomethyl)-4-[(tert-butyldimethylsilyl)oxy]benzoate](/img/structure/B13681412.png)



![6-Chloro-4-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13681438.png)


![8-Bromo-2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13681451.png)
